4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester
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Overview
Description
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is a synthetic organic compound with the molecular formula C16H27NO6 and a molecular weight of 329.389 g/mol . This compound is characterized by its complex structure, which includes multiple functional groups such as ester and amide groups. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of 3,4-disubstituted pyrroles from L-amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester typically involves the reaction of ethyl acrylate with a bis(tert-butoxycarbonyl)amine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or esters.
Scientific Research Applications
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly 3,4-disubstituted pyrroles.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s ester and amide groups allow it to participate in various biochemical reactions, including hydrolysis and condensation. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Propyl Ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Uniqueness
4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester is unique due to its specific ester group, which influences its reactivity and solubility properties. This uniqueness makes it particularly valuable in certain synthetic applications where the ethyl ester group provides distinct advantages over other ester groups .
Properties
Molecular Formula |
C16H27NO6 |
---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
ethyl (E)-4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
InChI |
InChI=1S/C16H27NO6/c1-8-21-12(18)10-9-11-17(13(19)22-15(2,3)4)14(20)23-16(5,6)7/h9-10H,8,11H2,1-7H3/b10-9+ |
InChI Key |
KGEZYJYIUYPMTC-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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